Fibrin
Overview
Description
Fibrin is a fibrous, non-globular protein that plays a crucial role in the clotting of blood. It is formed by the action of the enzyme thrombin on fibrinogen, a soluble protein produced by the liver and found in blood plasma. When tissue damage results in bleeding, fibrinogen is converted into this compound at the wound site, forming long fibrous chains that entangle platelets and build up a spongy mass. This mass gradually hardens and contracts to form a blood clot, effectively stopping the bleeding .
Scientific Research Applications
Fibrin has numerous applications in scientific research, particularly in medicine and biology. It is widely used in wound healing and tissue regeneration due to its ability to form a scaffold for cell migration and tissue ingrowth . This compound-based materials are also employed in drug delivery systems, where they act as carriers for sustained drug release . Additionally, this compound is used in the development of biomedical devices and materials, such as hydrogels and nanofibers, for various therapeutic applications .
Preparation Methods
Fibrin can be prepared in various forms, including platelet-rich this compound (PRF) and advanced platelet-rich this compound (A-PRF). The preparation involves centrifugation of blood at different speeds and times to separate the components. For example, a protocol of 700 g for 8 minutes is optimal for producing solid PRF with a high yield of platelets and leukocytes . Additionally, the addition of calcium chloride to platelet-rich plasma (PRP) followed by centrifugation converts fibrinogen to this compound, forming a matrix that contains viable platelets .
Chemical Reactions Analysis
Fibrin undergoes several types of reactions, primarily involving its formation and degradation. The conversion of fibrinogen to this compound is catalyzed by thrombin, which cleaves fibrinopeptides from fibrinogen, initiating this compound polymerization. The resulting this compound monomers interact to form protofibrils, which aggregate laterally to create fibers and a three-dimensional network . This compound is also subject to fibrinolysis, where the enzyme plasmin digests this compound at specific lysine residues, breaking down the clot .
Mechanism of Action
The mechanism of action of fibrin involves its formation from fibrinogen through the action of thrombin. Thrombin cleaves fibrinopeptides from fibrinogen, leading to the polymerization of this compound monomers into a this compound network. This network entangles platelets and forms a hemostatic plug or clot over a wound site . The cross-linking of this compound by factor XIII further stabilizes the clot, making it more resistant to mechanical stress .
Comparison with Similar Compounds
Fibrin is often compared with fibrinogen, its precursor, and other clotting factors such as thrombin. Fibrinogen is a soluble glycoprotein that is converted into insoluble this compound during the clotting process . Thrombin, on the other hand, is the enzyme responsible for catalyzing this conversion . This compound is unique in its ability to form a stable, three-dimensional network that provides structural support to blood clots, distinguishing it from other clotting factors .
Similar compounds include:
Fibrinogen: The soluble precursor of this compound.
Thrombin: The enzyme that converts fibrinogen to this compound.
Plasmin: The enzyme involved in the degradation of this compound during fibrinolysis
This compound’s unique properties and its critical role in hemostasis and wound healing make it a valuable compound in both research and clinical applications.
Properties
IUPAC Name |
2-amino-N-[2-(methylamino)-2-oxoethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2/c1-7-5(10)3-8-4(9)2-6/h2-3,6H2,1H3,(H,7,10)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGVNKXGVNDBDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864142 | |
Record name | Glycyl-N-methylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92235-99-9, 9001-31-4 | |
Record name | Glycyl-N-methylglycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092235999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fibrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fibrins | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYL-N-METHYLGLYCINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BKZ7NA5HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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